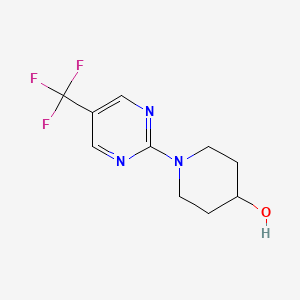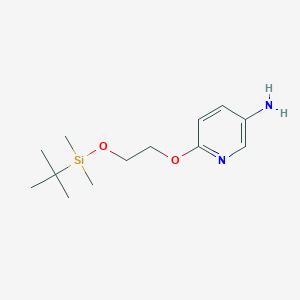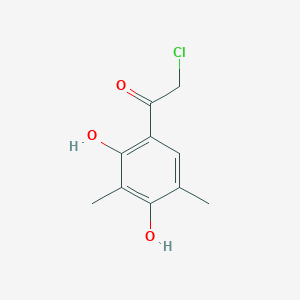
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3 It is a chlorinated derivative of acetophenone and features a phenyl ring substituted with two hydroxyl groups and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone typically involves the chlorination of 1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanones with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential antitumor activity against various cancer cell lines.
Industry: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone involves its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The chlorine atom can also participate in electrophilic reactions, leading to the modification of biomolecules. These interactions can result in the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(2,4-dimethylphenyl)ethanone
- 2-Chloro-1-(2,5-dimethylphenyl)ethanone
- 1-(2-(2,4-Dimethylphenoxy)-5-chlorophenyl)ethanone
- 1-(2-(3,5-Dimethylphenoxy)-5-chlorophenyl)ethanone
Uniqueness
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone is unique due to the presence of both hydroxyl and chlorine substituents on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
412022-03-8 |
|---|---|
Molekularformel |
C10H11ClO3 |
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
2-chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11ClO3/c1-5-3-7(8(12)4-11)10(14)6(2)9(5)13/h3,13-14H,4H2,1-2H3 |
InChI-Schlüssel |
GCQIGRZSJSOFTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)C)O)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


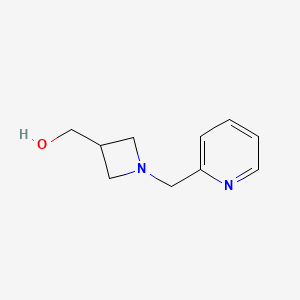
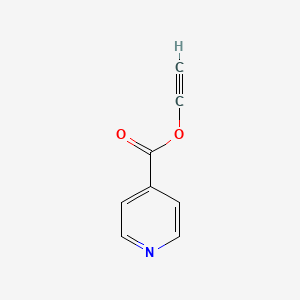
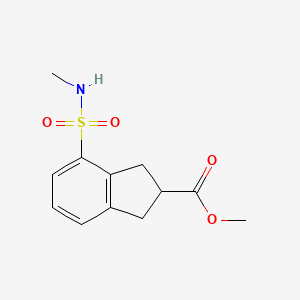
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
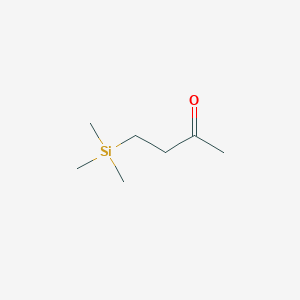
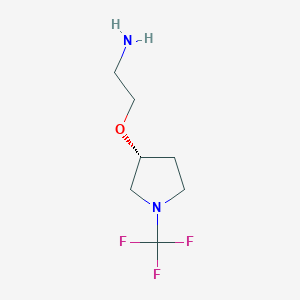
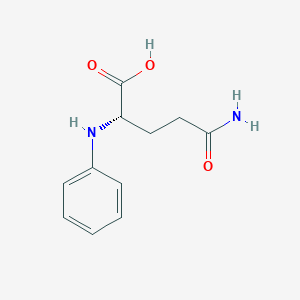
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)

![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)

